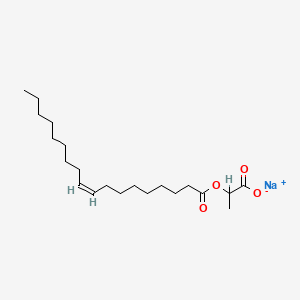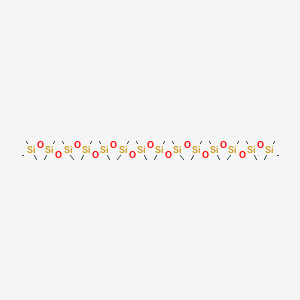
Tetradecasiloxane, triacontamethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetradecasiloxane, triacontamethyl- is a siloxane compound with the molecular formula C30H90O13Si14. It is a type of organosilicon compound characterized by its unique structure, which includes multiple silicon-oxygen bonds. This compound is known for its stability and hydrophobic properties, making it useful in various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tetradecasiloxane, triacontamethyl- typically involves the hydrolysis and condensation of chlorosilanes. The process begins with the reaction of methyltrichlorosilane with water, leading to the formation of silanols. These silanols then undergo condensation reactions to form the siloxane bonds. The reaction conditions often require the presence of a catalyst, such as a strong acid or base, to facilitate the hydrolysis and condensation steps .
Industrial Production Methods: In industrial settings, the production of tetradecasiloxane, triacontamethyl- is carried out in large reactors where the reaction conditions can be precisely controlled. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality siloxane compounds. The process may also involve the use of solvents to control the viscosity and facilitate the handling of the reaction mixture .
Analyse Des Réactions Chimiques
Types of Reactions: Tetradecasiloxane, triacontamethyl- can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms, often resulting in the formation of silane groups.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and ozone, often used under mild conditions to avoid breaking the siloxane bonds.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride, typically used under anhydrous conditions to prevent unwanted side reactions.
Major Products Formed:
Oxidation: Formation of silanol groups.
Reduction: Formation of silane groups.
Substitution: Formation of new alkyl-substituted siloxane compounds.
Applications De Recherche Scientifique
Tetradecasiloxane, triacontamethyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: Employed in the development of biocompatible materials and as a component in drug delivery systems.
Medicine: Utilized in the formulation of medical devices and implants due to its biocompatibility and stability.
Mécanisme D'action
The mechanism of action of tetradecasiloxane, triacontamethyl- involves its interaction with various molecular targets and pathways. The compound’s hydrophobic nature allows it to form stable interactions with hydrophobic surfaces, making it effective as a coating or sealant. Additionally, its ability to form strong silicon-oxygen bonds contributes to its stability and resistance to degradation .
Comparaison Avec Des Composés Similaires
Hexamethyldisiloxane: A smaller siloxane compound with similar hydrophobic properties.
Octamethylcyclotetrasiloxane: A cyclic siloxane compound with a similar structure but different physical properties.
Polydimethylsiloxane: A polymeric siloxane compound with a wide range of applications in various industries.
Uniqueness: Tetradecasiloxane, triacontamethyl- is unique due to its larger size and higher molecular weight compared to other siloxane compounds. This results in enhanced stability and hydrophobicity, making it particularly useful in applications requiring long-lasting and durable materials .
Propriétés
Numéro CAS |
2471-10-5 |
|---|---|
Formule moléculaire |
C30H90O13Si14 |
Poids moléculaire |
1052.2 g/mol |
Nom IUPAC |
[dimethyl(trimethylsilyloxy)silyl]oxy-[[[[[[[[[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilane |
InChI |
InChI=1S/C30H90O13Si14/c1-44(2,3)31-46(7,8)33-48(11,12)35-50(15,16)37-52(19,20)39-54(23,24)41-56(27,28)43-57(29,30)42-55(25,26)40-53(21,22)38-51(17,18)36-49(13,14)34-47(9,10)32-45(4,5)6/h1-30H3 |
Clé InChI |
ZJPOEHJHMRBDHP-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


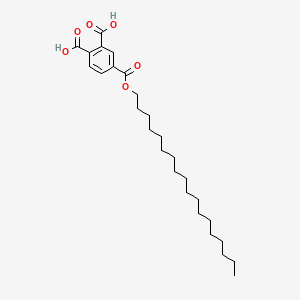

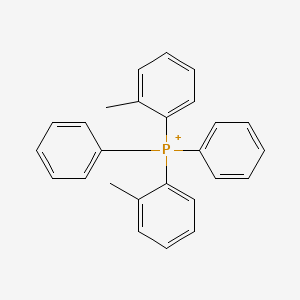
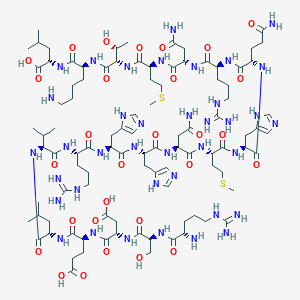
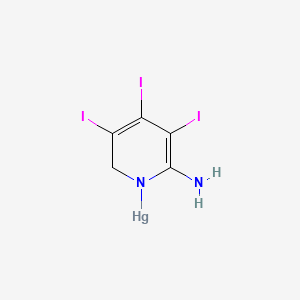
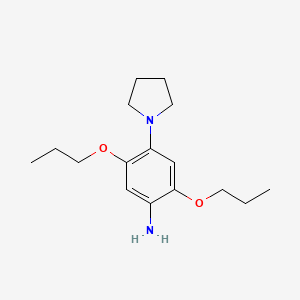

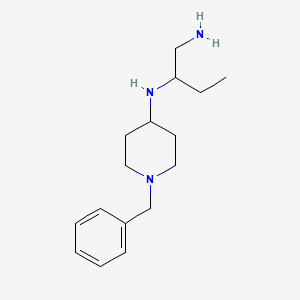
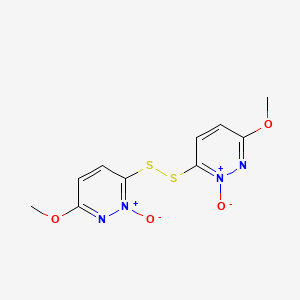
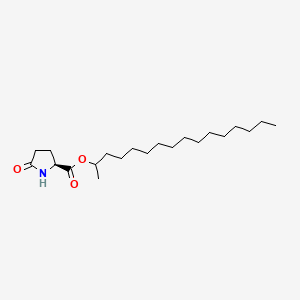
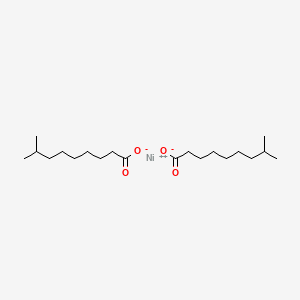
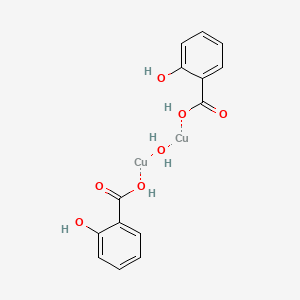
![6-Bromo-2-phenyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12661575.png)
